molecular formula C26H26N4O3 B11384210 N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11384210
M. Wt: 442.5 g/mol
InChI Key: JSACVOTWXXSDKE-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate amine under suitable conditions.

    Functionalization with Phenyl and Ethoxy Groups: The phenyl and ethoxy groups can be introduced through various substitution reactions, often involving the use of organometallic reagents or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl and ethoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diphenylethyl)-2-(4-methoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
  • N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(methyl)-2H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethoxy group and the hydroxymethyl group. These functional groups confer specific chemical and biological properties that distinguish it from other similar compounds. The ethoxy group can enhance the compound’s lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s interaction with biological targets.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2,2-diphenylethyl)-2-(4-ethoxyphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-2-33-22-15-13-21(14-16-22)30-28-24(18-31)25(29-30)26(32)27-17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23,31H,2,17-18H2,1H3,(H,27,32)

InChI Key

JSACVOTWXXSDKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC(C3=CC=CC=C3)C4=CC=CC=C4)CO

Origin of Product

United States

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